molecular formula C19H14Cl2N2O2 B2799715 N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-86-1

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2799715
CAS No.: 942009-86-1
M. Wt: 373.23
InChI Key: TVSGHIFTPVOWFW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number 942009-86-1) is a synthetic organic compound with a molecular formula of C19H14Cl2N2O2 and a molecular weight of 373.23 g/mol . This molecule is built around a 6-oxo-1,6-dihydropyridine core, a scaffold known for its significance in pharmaceutical and materials science research . The structure is further functionalized with two distinct chlorophenyl groups, contributing to its unique steric and electronic properties. The dihydropyridine ring is characteristically non-planar, and in related structures, this ring system can form a highly twisted conformation with adjacent benzene rings, which can significantly influence its crystal packing and intermolecular interactions through N—H···O hydrogen bonds . As a specialized chemical building block, this compound is of high interest in early-stage drug discovery and chemical biology for the development of novel bioactive molecules. It is offered for non-human research applications only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-5-3-4-13(10-15)11-23-12-14(8-9-18(23)24)19(25)22-17-7-2-1-6-16(17)21/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSGHIFTPVOWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-chlorobenzylamine under controlled conditions to form the intermediate product. This intermediate is then cyclized with pyridine-3-carboxylic acid under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and solvents to facilitate the reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent positions, aromatic ring substitutions, and heterocyclic modifications. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / CAS Molecular Formula Key Substituents Notable Features Source
Target Compound C19H13Cl2N2O2* - N1: 3-chlorobenzyl
- C3: 2-chlorophenyl carboxamide
Dual chloro-substitutions may enhance hydrophobic binding and metabolic stability. Hypothesis
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-...
(CAS 339024-51-0)
C19H13Cl3N2O2 - N1: 3-chlorobenzyl
- C3: 4-chlorophenyl carboxamide
Para-chloro substitution on the phenyl ring could alter steric/electronic interactions vs. ortho.
5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-...
(CAS 338977-35-8)
C20H16Cl2N2O3 - N1: 3-chlorobenzyl
- C3: 4-methoxyphenyl carboxamide
Methoxy group increases polarity, potentially improving solubility but reducing lipophilicity.
BI81658
(CAS 941884-71-5)
C20H13Cl2N3O2 - N1: 2-chlorobenzyl
- C3: 5-chloro-2-cyanophenyl carboxamide
Cyano group introduces strong electron-withdrawing effects, possibly enhancing target affinity.
Tradipitant
(CAS N/A)
C27H17ClF6N4O - Core: 1H-1,2,3-triazole
- Substituents: 3,5-bis(trifluoromethyl)phenyl
Fluorinated groups and triazole core suggest distinct pharmacokinetic profiles.

*Hypothetical formula based on structural analogs.

Key Findings from Structural Comparisons

Substituent Position Effects: The 2-chlorophenyl carboxamide in the target compound vs. The 3-chlorobenzyl group at N1 is conserved in multiple analogs (e.g., CAS 338977-35-8 ), suggesting its role in maintaining scaffold stability.

Functional Group Modifications: Replacement of chloro with methoxy (CAS 338977-35-8 ) introduces hydrogen-bonding capability, which could enhance solubility but reduce membrane permeability. Introduction of a cyano group (BI81658 ) may increase electrophilicity, affecting reactivity in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions starting from substituted pyridine precursors. Key steps include:

Coupling reactions : Use of 2-chloroaniline and 3-chlorobenzyl bromide under nucleophilic substitution conditions (polar aprotic solvents like DMF, 60–80°C).

Carboxamide formation : Activation of the pyridine-3-carboxylic acid intermediate with EDCI/HOBt, followed by coupling with 2-chloroaniline .

  • Critical parameters : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and temperature control to avoid side reactions (e.g., over-oxidation of the dihydropyridine ring).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.238 Å) and dihedral angles, critical for understanding electronic interactions .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 415.81) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Assays :

  • Enzyme inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates.
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity and pharmacokinetics?

  • SAR Analysis :

  • Chlorophenyl groups : Enhance lipophilicity (logP ~3.2) and membrane permeability but may reduce metabolic stability compared to fluorinated analogs .
  • Dihydropyridine ring : Oxidation to pyridine decreases activity, suggesting redox-sensitive mechanisms .
    • Methodology : Compare IC50_{50} values of analogs in enzyme assays and measure metabolic half-life in liver microsomes .

Q. What computational strategies can predict binding modes with biological targets?

  • Approaches :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with backbone amides).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
    • Validation : Correlate docking scores with experimental IC50_{50} values from kinase inhibition assays .

Q. How can contradictory data on its mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Experimental design :

Selectivity profiling : Screen against a panel of 50+ targets (e.g., Eurofins Panlabs panel) to identify primary targets.

CRISPR knockouts : Validate target engagement in cell lines lacking suspected receptors/enzymes .

Biophysical assays : SPR or ITC to measure binding affinities (KD_D) for top candidates .

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